molecular formula C8H10N2O B12976127 8-Amino-2,3-dihydroindolizin-5(1H)-one

8-Amino-2,3-dihydroindolizin-5(1H)-one

Cat. No.: B12976127
M. Wt: 150.18 g/mol
InChI Key: KUQCCAQOVJTOLG-UHFFFAOYSA-N
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Description

8-Amino-2,3-dihydroindolizin-5(1H)-one is a heterocyclic compound that contains an indolizine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-2,3-dihydroindolizin-5(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine derivative, the compound can be synthesized through a series of reactions including amination, cyclization, and reduction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Amino-2,3-dihydroindolizin-5(1H)-one depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound of the indolizine family.

    2,3-Dihydroindolizine: A reduced form of indolizine.

    8-Aminoindolizine: A similar compound with an amino group at a different position.

Uniqueness

8-Amino-2,3-dihydroindolizin-5(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

8-amino-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C8H10N2O/c9-6-3-4-8(11)10-5-1-2-7(6)10/h3-4H,1-2,5,9H2

InChI Key

KUQCCAQOVJTOLG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=O)N2C1)N

Origin of Product

United States

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